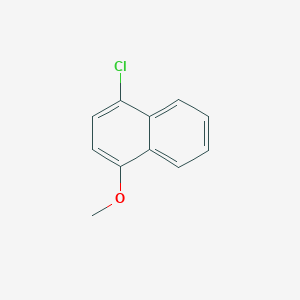

1-Chloro-4-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJJGFWMWLNSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345645 | |

| Record name | 1-Chloro-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-43-3 | |

| Record name | 1-Chloro-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-methoxynaphthalene: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Naphthalene derivatives, in particular, offer a rigid, bicyclic framework that is present in numerous pharmacologically active agents. 1-Chloro-4-methoxynaphthalene emerges as a compound of significant interest, not necessarily as a therapeutic agent in its own right, but as a versatile and strategically important intermediate. Its substituted naphthalene core, featuring both an electron-donating methoxy group and an electron-withdrawing chloro group, presents a unique electronic and steric profile. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthesis protocol, its reactivity profile, potential applications in drug discovery, and essential safety and handling information for the research scientist.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various synthetic transformations. The Chemical Abstracts Service (CAS) number for this compound is 10443-43-3 .[1]

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While experimentally determined data for some properties of this specific molecule are sparse in the literature, reliable estimations can be made based on its close structural analogs, 1-methoxynaphthalene and 4-chloroanisole.

| Property | Value | Source/Basis |

| CAS Number | 10443-43-3 | [1] |

| Molecular Formula | C₁₁H₉ClO | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Melting Point | Estimated 45-50 °C | Based on 1-methoxynaphthalene (5 °C) and the effect of chlorination on similar aromatics |

| Boiling Point | > 270 °C (at 760 mmHg) | Estimated based on 1-methoxynaphthalene (~269 °C)[2] |

| Solubility | Soluble in DMSO, chloroform, diethyl ether, toluene. Insoluble in water. | [3][4] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule, allowing for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group. The protons on the methoxy-substituted ring will be influenced by both the electron-donating methoxy group and the electron-withdrawing chloro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show 11 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, C-O stretching for the ether linkage, and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 192, with a characteristic M+2 peak at m/z 194 (approximately one-third the intensity of the M+ peak) due to the presence of the ³⁷Cl isotope.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of its parent compound, 1-methoxynaphthalene.

Causality of the Synthetic Strategy

The methoxy group (-OCH₃) on the naphthalene ring is a potent activating group due to its ability to donate electron density via resonance.[6] This makes the naphthalene system highly susceptible to electrophilic attack. The methoxy group is an ortho, para-director. In the case of 1-methoxynaphthalene, this directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. Due to steric hindrance from the adjacent fused ring, the C4 position is electronically and sterically favored for substitution.[6] This high regioselectivity makes the synthesis of the 4-chloro isomer a clean and efficient process.

Experimental Protocol: Electrophilic Chlorination

This protocol describes a reliable method for the synthesis of this compound using N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a mild and easy-to-handle source of electrophilic chlorine.[7][8]

Materials:

-

1-Methoxynaphthalene (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Dichloromethane (DCM) (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-methoxynaphthalene in dichloromethane.

-

To the stirred solution, add N-Chlorosuccinimide in one portion at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: A general workflow for the synthesis of this compound.

Reactivity Profile

The presence of both the activating methoxy group and the deactivating chloro group, along with the blocked C4 position, defines the subsequent reactivity of this compound. Further electrophilic aromatic substitution reactions would be significantly slower than on the parent 1-methoxynaphthalene and would likely be directed to the C2 position or the other aromatic ring. The chloro- and methoxy- substituents also open up possibilities for other transformations, such as cross-coupling reactions at the C-Cl bond or ether cleavage.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the construction of libraries of compounds for high-throughput screening in drug discovery programs.[9][]

-

Scaffold for Novel Analogs: The naphthalene core is a common feature in many biologically active compounds. By using this compound as a starting material, medicinal chemists can introduce a wide variety of functional groups at the chloro-position via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

-

Intermediate for Bioactive Molecules: While direct examples are not abundant in the literature, its structural motifs are present in compounds explored for various therapeutic areas. For instance, substituted naphthalenes are investigated as antifungal agents and enzyme inhibitors.[11] The unique substitution pattern of this compound makes it a candidate for the synthesis of novel inhibitors or receptor ligands.

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-methoxynaphthalene-1-carboxylate | 13041-62-8 [m.chemicalbook.com]

- 5. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

Synthesis of 1-Chloro-4-methoxynaphthalene from 1-naphthol

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-methoxynaphthalene from 1-Naphthol

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable substituted naphthalene derivative, commencing from the readily available starting material, 1-naphthol. The synthesis involves an initial O-methylation of 1-naphthol via a Williamson ether synthesis to yield 1-methoxynaphthalene, followed by a regioselective electrophilic chlorination at the C4 position. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and characterization data. The causality behind experimental choices is elucidated to provide a field-proven and scientifically robust methodology.

Strategic Analysis of the Synthetic Route

The transformation of 1-naphthol to this compound requires two fundamental chemical operations: the methylation of the phenolic hydroxyl group and the chlorination of the aromatic ring. The order of these steps is critical for achieving high regioselectivity and overall yield.

-

Route A: Methylation followed by Chlorination. In this approach, 1-naphthol is first converted to 1-methoxynaphthalene. The methoxy group (-OCH₃) is a potent activating and ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance at the ortho positions (C2 and C8a), electrophilic attack is strongly favored at the C4 (para) position, leading to the desired this compound isomer.

-

Route B: Chlorination followed by Methylation. Chlorinating 1-naphthol first would also be directed by the strongly activating hydroxyl group (-OH) to the ortho and para positions. This would likely result in a mixture of 2-chloro-1-naphthol and 4-chloro-1-naphthol, necessitating a challenging separation step before proceeding with methylation.

Therefore, Route A is the superior strategy as it leverages the directing effect of the methoxy group to achieve high regioselectivity in the chlorination step, simplifying purification and maximizing the yield of the target compound. This guide will detail the experimental protocol for Route A.

Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 1-Methoxynaphthalene via Williamson Ether Synthesis

The first stage of the synthesis is the methylation of 1-naphthol. This is efficiently accomplished through the Williamson ether synthesis, a robust and widely used method for forming ethers.

Mechanistic Principles

The reaction proceeds in two distinct mechanistic steps. First, a base (sodium hydroxide) deprotonates the acidic phenolic hydroxyl group of 1-naphthol to form a sodium naphthoxide salt. This deprotonation significantly increases the nucleophilicity of the oxygen atom. In the second step, the resulting naphthoxide anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (dimethyl sulfate) in a classic SN2 reaction to form the ether linkage and displace a sulfate leaving group.

Reaction Mechanism: Methylation

Caption: Formation of the nucleophilic naphthoxide and subsequent SN2 reaction.

Experimental Protocol

This protocol is adapted from established methodologies for phenol methylation.[1]

Table 1: Reagents and Materials for Methylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Naphthol | 144.17 | 10.0 g | 69.4 | Starting material |

| Sodium Hydroxide (NaOH) | 40.00 | 3.05 g | 76.3 | Base (1.1 eq.) |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 9.58 g (7.2 mL) | 76.0 | Methylating agent (1.1 eq.), EXTREMELY TOXIC |

| Deionized Water | 18.02 | 50 mL | - | Solvent for NaOH |

| Diethyl Ether (anhydrous) | 74.12 | ~150 mL | - | Extraction solvent |

| Brine (Saturated NaCl solution) | - | ~50 mL | - | For washing |

| Sodium Sulfate (Na₂SO₄, anhyd.) | 142.04 | ~10 g | - | Drying agent |

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (69.4 mmol) of 1-naphthol in a solution of 3.05 g (76.3 mmol) of sodium hydroxide in 50 mL of deionized water. Stir until a clear solution of sodium 1-naphthoxide is formed.

-

Reaction: Cool the flask in an ice-water bath. Working in a certified chemical fume hood and wearing appropriate personal protective equipment (PPE) , slowly add 7.2 mL (76.0 mmol) of dimethyl sulfate dropwise to the stirred solution over 20-30 minutes.

-

Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution.[2]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of water, followed by 50 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude oil is 1-methoxynaphthalene.

-

Purification: The crude product can be purified by vacuum distillation. 1-Methoxynaphthalene has a boiling point of 135-137 °C at 12 mmHg.

Characterization of 1-Methoxynaphthalene

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | |

| Molecular Formula | C₁₁H₁₀O | |

| Molecular Weight | 158.20 g/mol | |

| Boiling Point | 135-137 °C / 12 mmHg | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index | n20/D 1.621 | |

| ¹H NMR (CDCl₃) | δ (ppm): 8.26 (d), 7.74 (d), 7.43 (m), 7.37 (t), 7.31 (t), 6.69 (d), 3.86 (s, 3H, -OCH₃) | [3] |

Part II: Synthesis of this compound via Electrophilic Chlorination

The second stage involves the regioselective chlorination of the electron-rich 1-methoxynaphthalene intermediate. Sulphuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine for this transformation.

Mechanistic Principles

This reaction is a classic example of electrophilic aromatic substitution. The methoxy group strongly activates the naphthalene ring towards electrophilic attack and directs the incoming electrophile to the para position (C4). While a catalyst is not always necessary due to the high reactivity of the substrate, the reaction is typically performed in an inert solvent. The sulphuryl chloride acts as the source of the electrophilic chlorine species that attacks the C4 position, which has the highest electron density. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex). A base (or the departing chloride ion) then removes the proton from the C4 position to restore aromaticity, yielding the final product.

Reaction Mechanism: Chlorination

Caption: Electrophilic attack at C4 followed by proton elimination.

Experimental Protocol

This protocol is based on general procedures for the chlorination of activated aromatic compounds.[4][5]

Table 2: Reagents and Materials for Chlorination

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Methoxynaphthalene | 158.20 | 5.0 g | 31.6 | Starting material from Part I |

| Sulphuryl Chloride (SO₂Cl₂) | 134.97 | 4.47 g (2.7 mL) | 33.2 | Chlorinating agent (1.05 eq.) |

| Dichloromethane (CH₂Cl₂, anhyd.) | 84.93 | 50 mL | - | Reaction solvent |

| Sat. NaHCO₃ solution | - | ~50 mL | - | For quenching and neutralization |

| Brine (Saturated NaCl solution) | - | ~50 mL | - | For washing |

| Sodium Sulfate (Na₂SO₄, anhyd.) | 142.04 | ~10 g | - | Drying agent |

Procedure:

-

Preparation: In a 100 mL round-bottom flask fitted with a magnetic stir bar and a dropping funnel, dissolve 5.0 g (31.6 mmol) of 1-methoxynaphthalene in 50 mL of anhydrous dichloromethane.

-

Reaction: Cool the solution to 0 °C in an ice-water bath. Slowly add a solution of 2.7 mL (33.2 mmol) of sulphuryl chloride in 10 mL of dichloromethane dropwise over 20 minutes.

-

Causality Note: Maintaining a low temperature is important to control the reaction rate and minimize the formation of dichlorinated or other side products. Sulphuryl chloride is corrosive and reacts violently with water; it should be handled with care in a fume hood.

-

-

Reaction Completion: After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of a saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer once with 20 mL of dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the solution and remove the solvent by rotary evaporation. The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound as a solid.

Characterization of this compound

| Property | Value | Source(s) |

| Appearance | Solid | |

| Molecular Formula | C₁₁H₉ClO | [6] |

| Molecular Weight | 192.64 g/mol | [6] |

| CAS Number | 10443-43-3 | [6][7] |

| InChIKey | FKJJGFWMWLNSEG-UHFFFAOYSA-N | [8] |

Safety and Handling

The synthesis described involves several hazardous materials and requires strict adherence to safety protocols.

-

1-Naphthol: Toxic and an irritant. Avoid inhalation and skin contact.[9]

-

Dimethyl Sulfate: EXTREMELY TOXIC, MUTAGENIC, and CARCINOGENIC. It is readily absorbed through the skin and can cause severe, delayed chemical burns. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. An ammonia solution should be kept on hand to neutralize any spills.[2]

-

Sulphuryl Chloride: Corrosive and lachrymatory. Reacts violently with water to release corrosive gases (HCl and SO₂). Handle only in a fume hood.

-

Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and ensure proper ventilation.

-

General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. All operations should be conducted in a well-ventilated chemical fume hood. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide outlines a reliable and regioselective two-step synthesis for this compound starting from 1-naphthol. The strategy of methylation followed by directed chlorination provides a clear and efficient pathway to the desired product. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a practical resource for chemists engaged in the synthesis of complex naphthalene derivatives for research and development applications.

References

-

PrepChem (2023). Synthesis of 4-Methyl-1-naphthol. Available at: [Link]

-

Patil, S. D., et al. (n.d.). Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites. International Journal of ChemTech Research. Available at: [Link]

- Google Patents (n.d.). US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol.

-

Sciencemadness.org (2016). Methylation of 1-iodo-2-naphthol. Available at: [Link]

-

Wikipedia (n.d.). Sandmeyer reaction. Available at: [Link]

-

ResearchGate (2017). Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... Available at: [Link]

-

SpectraBase (n.d.). 1-Chloro-4-methoxy-naphthalene. Available at: [Link]

-

Organic Syntheses (n.d.). Naphthalene, 1-chloromethyl-. Available at: [Link]

-

Al-Subu, M. M. (1970). Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride. Journal of the Chemical Society C: Organic. Available at: [Link]

-

SpectraBase (n.d.). Naphthalene, 1-chloro-4-methoxy-. Available at: [Link]

- Google Patents (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2024). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf. Available at: [Link]

-

Wang, Q., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology. Available at: [Link]

- Google Patents (n.d.). EP0301311B1 - Process for preparing naproxen.

Sources

- 1. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 4. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. EP0301311B1 - Process for preparing naproxen - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-Chloro-4-methoxynaphthalene: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-4-methoxynaphthalene (CAS No. 10443-43-3), a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. We will explore the causality behind experimental choices and demonstrate how a multi-spectroscopic approach provides an unequivocal structural confirmation.

The Molecule: Structure and Rationale for Analysis

This compound is a disubstituted naphthalene derivative. Its core structure consists of two fused benzene rings, functionalized with a methoxy (-OCH₃) group and a chlorine (-Cl) atom at the C1 and C4 positions, respectively. The electron-donating nature of the methoxy group and the electron-withdrawing, ortho-directing properties of the chlorine atom create a unique electronic environment that is reflected in its spectroscopic signatures.

Accurate characterization is paramount to ensure purity and confirm identity before its use in subsequent synthetic steps. Spectroscopic techniques are the most powerful tools for this purpose, providing a non-destructive "fingerprint" of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: Why NMR?

Unlike other techniques that identify functional groups, NMR provides atom-level connectivity. For a molecule like this compound, ¹H NMR will not only confirm the presence of the methoxy group and the correct number of aromatic protons but will also reveal their relative positions through spin-spin coupling patterns. ¹³C NMR complements this by identifying all unique carbon environments.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust protocol is essential for obtaining clean, interpretable spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the universally accepted internal standard (δ = 0.00 ppm) because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.[1]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard 30° pulse ('zg30') is sufficient.

-

Scans: 16 scans provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A 1-2 second delay ensures quantitative integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Discussion

While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, we can predict the spectrum with high accuracy based on the known data for the parent compound, 1-methoxynaphthalene, and established substituent effects.[2]

¹H NMR Spectral Data (Predicted)

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Prediction |

| H-8 | ~8.3 | d | 1H | Peri-deshielding effect from the C1-methoxy group. |

| H-5 | ~8.1 | d | 1H | Deshielded proton on the unsubstituted ring. |

| H-6, H-7 | ~7.6 | m | 2H | Complex multiplet for adjacent aromatic protons. |

| H-2 | ~7.5 | d | 1H | Downfield shift relative to parent due to Cl at C4. |

| H-3 | ~6.8 | d | 1H | Upfield shift due to electron-donating OCH₃ at C1. |

| -OCH₃ | ~4.0 | s | 3H | Characteristic singlet for a methoxy group. |

Discussion: The chlorine atom at C4 will inductively withdraw electron density, causing a downfield shift for the adjacent protons (H-3 and H-5) compared to 1-methoxynaphthalene. The most downfield proton is expected to be H-8, due to the spatial deshielding (peri effect) from the methoxy group. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectral Data (Predicted)

| Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C-1 | ~155 | Carbon attached to electron-donating oxygen (downfield). |

| C-4 | ~125 | Carbon attached to chlorine; significant downfield shift. |

| C-4a, C-8a | ~127-135 | Quaternary carbons at the ring junction. |

| C-2, C-3 | ~105-120 | Shielded by OCH₃, deshielded by Cl. |

| C-5, C-6, C-7, C-8 | ~120-128 | Carbons of the unsubstituted aromatic ring. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |

Discussion: The carbon directly attached to the electronegative oxygen (C-1) will be the most downfield among the aromatic signals. The C-4 carbon, bonded to chlorine, will also be significantly deshielded. The remaining carbon signals will be assigned based on established naphthalene chemical shifts, adjusted for the substituent effects of the methoxy and chloro groups.[3]

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Why IR?

While NMR maps the skeleton, IR confirms the "building blocks." For this molecule, IR is crucial for quickly verifying the presence of the C-O ether linkage, the aromatic C=C bonds, aromatic C-H bonds, and the C-Cl bond. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is also a key piece of evidence, confirming that the starting material, a naphthol, has been fully converted.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has largely replaced older methods (KBr pellets, Nujol mulls) due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Interpretation and Discussion

The IR spectrum provides a characteristic fingerprint. Key absorptions are identified by comparing their positions to known correlation tables.[4]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Medium | -CH₃ (in -OCH₃) | Stretching |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~1250 | Strong | Aryl-O (Ether) | Asymmetric C-O-C Stretching |

| ~1050 | Medium | Aryl-O (Ether) | Symmetric C-O-C Stretching |

| 850-550 | Medium-Strong | Aryl-Cl | C-Cl Stretching |

Discussion: The spectrum is dominated by features characteristic of an aromatic ether. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.[4] The most diagnostic peaks are the strong C-O stretching bands of the aryl ether around 1250 cm⁻¹ and the C-Cl stretch, which is expected in the lower frequency "fingerprint" region of the spectrum.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Experience: Why MS?

The primary goal of MS in this context is to confirm the molecular formula. For this compound (C₁₁H₉ClO), the exact mass is a precise value that high-resolution MS can confirm. Critically, the presence of chlorine is unambiguously confirmed by its isotopic pattern. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2)⁺. This isotopic signature is definitive proof of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a "hard" ionization technique that provides reproducible fragmentation patterns, ideal for structural analysis and library matching. It is often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the molecule is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, stable, charged ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Discussion

The mass spectrum of this compound will exhibit several key features.[6]

Key Mass Spectrometry Data

| m/z Value | Proposed Identity | Significance |

| 194 | [C₁₁H₉³⁷ClO]⁺• | M+2 Isotope Peak |

| 192 | [C₁₁H₉³⁵ClO]⁺• | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 149 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 114 | [C₉H₆]⁺ | Loss of chlorine radical from [M - CH₃ - CO]⁺ |

Discussion: The most crucial observation is the pair of peaks at m/z 192 and 194, with an intensity ratio of approximately 3:1. This confirms the molecular weight (192.64 g/mol ) and the presence of one chlorine atom. A common and logical fragmentation pathway begins with the loss of a methyl radical (-15 amu) from the methoxy group to form a stable cation at m/z 177. This can be followed by the loss of a neutral carbon monoxide molecule (-28 amu) to give a fragment at m/z 149.

Caption: A primary fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive carbon-hydrogen framework and atom connectivity. Infrared spectroscopy quickly confirms the presence of key functional groups (aromatic ring, ether, C-Cl) and the absence of impurities like starting materials. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic M⁺/M+2 isotopic pattern providing undeniable proof of the chlorine atom. Together, these techniques provide a self-validating system that confirms the identity and purity of the target molecule with a high degree of certainty.

References

-

The Royal Society of Chemistry (2021). Supporting Information for Mizoroki-Heck Cross Coupling Reactions. [Link]

-

Human Metabolome Database (2023). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Ali, M., et al. (2013). 1H NMR spectra of 1-methoxynaphthalene. ResearchGate. [Link]

-

Human Metabolome Database (2023). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

PrepChem (2022). Preparation of 1-methoxynaphthalene. [Link]

-

Govindarajan, M., et al. (2014). Scaled Quantum FT-IR and FT-Raman Spectral Analysis of 1-Methoxynaphthalene. SciSpace. [Link]

-

Elsevier BV. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. SciSpace. [Link]

-

SpectraBase (2025). 1-Chloro-4-methoxy-naphthalene - Optional[MS (GC)] - Spectrum. [Link]

-

National Institutes of Health (NIH). 1-Methoxynaphthalene. PubChem. [Link]

-

University of Wisconsin (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST (2021). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. [Link]

-

CAS (2026). Spectrochimica Acta Part A - CAS Source Index (CASSI) Search Tool. [Link]

-

Aceto, M., et al. (2015). A diagnostic study on folium and orchil dyes with non-invasive and micro-destructive methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

National Institutes of Health (NIH). 1-Chloro-4-methylnaphthalene. PubChem. [Link]

-

MOST Wiedzy. SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. [Link]

-

Lin, L.-R., et al. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene). CORE. [Link]

-

Chemistry LibreTexts (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

NIST (2021). Naphthalene, 1-methoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Methoxynaphthalene(2216-69-5) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1-Chloro-4-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-4-methoxynaphthalene, a key chemical intermediate. We will delve into its fundamental chemical properties, established synthesis protocols, and significant applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identifiers and Properties

This compound is a halogenated aromatic ether. Understanding its core identifiers is the first step in its effective application. The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

The molecular formula for this compound is C₁₁H₉ClO [1][2]. This indicates the presence of eleven carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight of this compound is 192.64 g/mol [1][2].

A summary of its key properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO | [1][2] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| CAS Number | 10443-43-3 | [1][2] |

| Synonym | 4-Chloro-1-methoxynaphthalene | [1] |

| Melting Point | -20 °C | [3] |

| Boiling Point | 111 - 113 °C at 7 hPa | [3] |

| Density | 1.194 g/cm³ at 25 °C | [3] |

Molecular Structure and Its Implications

The structure of this compound, a naphthalene ring substituted with a chloro group at the 1-position and a methoxy group at the 4-position, dictates its reactivity and physical properties. The electron-donating methoxy group and the electron-withdrawing, ortho-para directing chloro group influence its behavior in electrophilic aromatic substitution reactions.

Caption: 2D structure of this compound.

Synthesis Protocols

The synthesis of this compound is not as commonly documented as its parent compound, 1-methoxynaphthalene. However, a plausible synthetic route would involve the chlorination of 1-methoxynaphthalene. Below is a generalized experimental protocol for the synthesis of the precursor, 1-methoxynaphthalene, via Williamson ether synthesis, a foundational method in organic chemistry.

Experimental Protocol: Synthesis of 1-Methoxynaphthalene

This procedure details the methylation of 1-naphthol, a common precursor.

Materials:

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-naphthol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (1.1 equivalents) in a round-bottom flask with stirring.[4]

-

Cool the resulting solution in an ice bath.

-

Slowly add dimethyl sulfate (1.1 equivalents) to the cooled solution while maintaining the temperature.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle warming may be necessary to initiate the reaction.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1-methoxynaphthalene.

-

The crude product can be purified by recrystallization from dilute alcohol.[4]

The subsequent chlorination of 1-methoxynaphthalene would require a suitable chlorinating agent and catalyst, with reaction conditions optimized to favor monochlorination at the desired position.

Applications in Research and Development

While specific applications for this compound are not extensively documented in readily available literature, its structural motifs are present in molecules of interest in medicinal chemistry and materials science. Halogenated naphthalenes are versatile intermediates in organic synthesis.

Potential Applications:

-

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, enabling the synthesis of more complex molecules.

-

Precursor for Bioactive Molecules: Naphthalene derivatives are scaffolds for various pharmacologically active compounds. The functional groups on this compound allow for further chemical modifications to explore potential biological activities. For instance, derivatives of 1-chloromethylnaphthalene have been investigated for their antifungal properties.[5]

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures:

-

Avoid breathing mist or vapors.[3]

-

Wash skin thoroughly after handling.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Avoid release to the environment.[3]

-

Wear protective gloves, eye protection, and face protection.[3]

In case of exposure, follow standard first-aid measures and seek medical attention.[3]

Conclusion

This compound, with a molecular formula of C₁₁H₉ClO and a molecular weight of 192.64 g/mol , is a valuable, though not widely documented, chemical intermediate. Its synthesis is achievable through standard organic chemistry methodologies, and its structure lends itself to a variety of synthetic transformations. For researchers in drug discovery and materials science, this compound represents a versatile building block for the creation of novel and complex molecules. Adherence to strict safety protocols is essential when handling this and similar chemical reagents.

References

-

Der Pharma Chemica. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

-

PrepChem.com. Preparation of 1-methoxynaphthalene. [Link]

Sources

A Technical Guide to the Solubility of 1-Chloro-4-methoxynaphthalene in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-4-methoxynaphthalene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive assessments based on molecular structure, and detailed experimental protocols for precise solubility determination. In light of the limited publicly available quantitative data for this specific compound, this guide emphasizes the foundational principles and practical methodologies required to empower researchers to generate reliable data for their unique applications.

Executive Summary: Understanding the Solubility Profile

This compound is a substituted naphthalene derivative with a molecular structure that dictates a nuanced solubility behavior. The presence of a nonpolar naphthalene core, a moderately polar methoxy group, and an electronegative chloro group results in a molecule with an affinity for a range of organic solvents. This guide will explore the interplay of these structural features and their impact on solubility, providing a framework for solvent selection and experimental design. The overarching principle of "like dissolves like" serves as a foundational concept, suggesting that this compound will exhibit favorable solubility in solvents with similar polarity characteristics.

Physicochemical Properties and Solubility Predictions

A molecule's physical and chemical properties are paramount in predicting its solubility. The structure of this compound offers several clues to its behavior in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Calculated LogP | 3.50 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

The calculated LogP value of 3.50 indicates a significant lipophilic (oil-loving) character, suggesting good solubility in non-polar organic solvents.[1] The single hydrogen bond acceptor (the oxygen in the methoxy group) and absence of hydrogen bond donors imply that hydrogen bonding with protic solvents will be limited, influencing its solubility in alcohols.[1]

Based on these properties, a qualitative solubility profile can be predicted:

-

High Solubility Expected in:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes (due to π-π stacking interactions with the naphthalene ring).

-

Chlorinated Solvents: Dichloromethane, Chloroform (due to dipole-dipole interactions and van der Waals forces).

-

Ethers: Diethyl ether, Tetrahydrofuran (THF) (due to dipole-dipole interactions and the "like dissolves like" principle with the methoxy group).

-

-

Moderate Solubility Expected in:

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK) (polar aprotic solvents capable of dipole-dipole interactions).

-

Esters: Ethyl acetate (offering a balance of polar and non-polar characteristics).

-

Alcohols: Methanol, Ethanol (solubility will be influenced by the alkyl chain length of the alcohol).

-

-

Low to Negligible Solubility Expected in:

-

Water: Due to the compound's high lipophilicity and lack of significant hydrogen bonding capability.[2]

-

Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) may show some solubility, but the non-polar naphthalene core will limit extensive miscibility.

-

Experimental Determination of Solubility: A Practical Approach

Given the scarcity of published quantitative data, experimental determination is crucial for obtaining precise solubility values. The following section provides a detailed, step-by-step methodology for a robust and self-validating solubility assessment.

Gravimetric Method for Solubility Determination

This method is a reliable and straightforward approach to quantify the solubility of a solid compound in a given solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume or mass of the clear, saturated filtrate to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, re-weigh the evaporation dish containing the solid residue of this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

-

-

Caption: Gravimetric solubility determination workflow.

Spectroscopic Method for Solubility Determination

For compounds that absorb light in the UV-Visible range, a spectroscopic method can be employed. This technique is often faster than the gravimetric method but requires the development of a calibration curve.

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method protocol.

-

-

Sample Preparation and Analysis:

-

Withdraw and filter a sample of the supernatant as described in the Gravimetric Method.

-

Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Caption: Spectroscopic solubility determination workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[3] This relationship is described by the van't Hoff equation.

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant of solubility.[4]

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion and Future Research

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains limited in the public domain, the principles and methodologies outlined here equip researchers with the necessary tools to generate this critical information.

Future research should focus on the systematic determination of the solubility of this compound in a broad range of organic solvents at various temperatures. The generation of a comprehensive and publicly available dataset would be of significant value to the scientific community, particularly in the fields of medicinal chemistry, materials science, and process development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Guidechem. (n.d.). This compound 10443-43-3 wiki.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- ChemScene. (n.d.). This compound.

- ResearchGate. (2025, August 5). The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy | Request PDF.

- ChemicalBook. (n.d.). This compound.

- Vertex AI Search. (n.d.). Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process.

- PubChem. (n.d.). 1-Chloro-4-methylnaphthalene | C11H9Cl | CID 324519.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

- MedchemExpress.com. (2025, April 3). Safety Data Sheet.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- Vertex AI Search. (n.d.). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K.

- PubMed. (n.d.). Extended Hansen Solubility Approach: Naphthalene in Individual Solvents.

- Wikipedia. (n.d.). OLED.

- ChemSynthesis. (2025, May 20). 1-chloro-4-methoxybenzene - 623-12-1, C7H7ClO, density, melting point, boiling point, structural formula, synthesis.

- Vertex AI Search. (n.d.). III Analytical Methods.

- TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 4). SAFETY DATA SHEET.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 1-Methoxynaphthalene in Organic Solvents.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Methoxynaphthalene by HPLC and GC.

- Benchchem. (n.d.). A Comparative Guide to 1-Methoxynaphthalene as a Reference Standard in Analytical Chemistry.

- NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.

- CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.

- PubChem. (n.d.). 1-Methoxynaphthalene | C11H10O | CID 16668.

- ChemicalBook. (n.d.). 4-methoxynaphthalene-1-carboxylate | 13041-62-8.

- PubChem. (n.d.). 1-Chloronaphthalene | C10H7Cl | CID 7003.

- PubChem. (n.d.). 2-Methoxynaphthalene | C11H10O | CID 7119.

Sources

An In-depth Technical Guide to 1-Chloro-4-methoxynaphthalene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the synthesis, properties, and core reactivity of 1-Chloro-4-methoxynaphthalene, a key intermediate in modern organic synthesis.

Introduction: A Versatile Naphthalene Building Block

This compound is a disubstituted naphthalene derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a reactive chloro group and an electron-donating methoxy group on a naphthalene core, provides a unique combination of reactivity and electronic properties. This makes it an important intermediate in the development of pharmaceuticals and functional materials where tailored molecular architectures are required. Understanding its synthesis, reactivity, and handling is crucial for its effective application in research and development.

Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are essential for its use in experimental settings, dictating choices in solvents, reaction conditions, and purification techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10443-43-3 | [1][2][3] |

| Molecular Formula | C₁₁H₉ClO | [1][2] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| Physical Form | Liquid | |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

| logP (Octanol-Water Partition Coeff.) | 3.5018 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic data is critical for the verification and characterization of the molecule during and after synthesis. The expected spectral features are derived from its chemical structure, comprising an aromatic naphthalene system, a methoxy group, and a chloro substituent.

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through a two-step process starting from the readily available 1-naphthol. This pathway leverages classic, well-understood reactions in organic chemistry, making it a reliable and scalable route.

Step 1: Williamson Ether Synthesis of 1-Methoxynaphthalene

The initial step involves the methylation of 1-naphthol. The hydroxyl group of 1-naphthol is first deprotonated by a base, typically sodium hydroxide, to form the more nucleophilic sodium naphthoxide. This intermediate then reacts with a methylating agent, such as dimethyl sulfate or dimethyl carbonate, via an Sₙ2 reaction to yield 1-methoxynaphthalene.[4][5]

Step 2: Electrophilic Aromatic Substitution: Chlorination

The second step is the regioselective chlorination of the activated 1-methoxynaphthalene intermediate. The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[6] Due to steric hindrance at the ortho (C2) position, the incoming electrophile (Cl⁺) is predominantly directed to the para (C4) position, yielding this compound as the major product. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Detailed Laboratory Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) is a prerequisite for the final step, and product identity is confirmed via standard analytical techniques.

Part A: Synthesis of 1-Methoxynaphthalene (Intermediate) [4]

-

Reaction Setup: In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq) with vigorous stirring. Cool the resulting solution to 0-5 °C using an ice bath.

-

Methylation: Slowly add dimethyl sulfate (1.1 eq) dropwise to the cooled solution. Ensure the temperature does not rise above 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the 1-naphthol spot is no longer visible.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 1-methoxynaphthalene. This intermediate can be purified by recrystallization from dilute alcohol or used directly in the next step if purity is sufficient.[7]

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the 1-methoxynaphthalene (1.0 eq) from Part A in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution in portions at room temperature.[6]

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Synthetic Applications & Reactivity

This compound is a versatile intermediate primarily utilized in reactions that form new carbon-carbon or carbon-heteroatom bonds. Its utility stems from the reactivity of the chloro-substituted carbon, which enables a range of transformative chemical reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application. The carbon-chlorine bond can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), and Heck couplings.[4] These reactions are foundational in modern drug discovery and materials science for constructing complex molecular frameworks from simpler precursors.[8][9]

-

Nucleophilic Aromatic Substitution (SₙAr): While aryl chlorides are generally less reactive than bromides or iodides in SₙAr reactions, substitution can be achieved with strong nucleophiles or under forcing conditions.

-

Grignard Reagent Formation: The aryl chloride can be converted into the corresponding Grignard reagent (Ar-MgCl) by reacting with magnesium metal, which can then be used to react with a wide range of electrophiles.

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its precursors is paramount. Based on available safety data for related compounds, the following precautions are advised.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Health Hazards: The compound may cause eye and skin irritation. Ingestion and inhalation may be harmful. Chronic exposure effects may be delayed.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations.

References

-

Cumming, W. M. (1937). Systematic organic chemistry. PrepChem.com. [Link]

-

Chemical Point. (n.d.). This compound. Chemical Point. [Link]

- Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.

-

Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-methylnaphthalene. PubChem Compound Database. [Link]

-

Grummitt, O., & Buck, A. (n.d.). Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. [Link]

-

Chemsrc. (2025). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Chemsrc. [Link]

-

Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium-catalyzed cross-coupling of organometallics with organic electrophiles: A practical guide. Angewandte Chemie International Edition, 46(16), 2768-2813. ResearchGate. [Link]

-

Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(34), 9944-9953. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. PubChem Compound Database. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for 1-Chloro-4-methoxynaphthalene in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Versatile Naphthalene Building Block

1-Chloro-4-methoxynaphthalene is a substituted naphthalene derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from a unique combination of structural features: a reactive chloro-substituent at the C1 position, an electron-donating methoxy group at the C4 position, and a rigid polycyclic aromatic core. The chlorine atom acts as a proficient leaving group, primarily enabling a wide array of palladium-catalyzed cross-coupling reactions. Concurrently, the methoxy group strongly activates the naphthalene ring system, influencing the regioselectivity of electrophilic aromatic substitution reactions and modulating the electronic properties of the resulting products.

This guide provides an in-depth exploration of this compound's applications, focusing on its role in constructing complex molecular architectures relevant to pharmaceutical, materials science, and agrochemical research. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its most critical synthetic transformations.

Physicochemical and Safety Data

Before undertaking any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

| Property | Value | Reference |

| CAS Number | 10443-43-3 | [1][2] |

| Molecular Formula | C₁₁H₉ClO | [1][2] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| Appearance | Not specified, likely solid | - |

| Boiling Point | 111 - 113 °C (at 7 hPa) | [3] |

| Density | 1.194 g/cm³ (at 25 °C) | [3] |

| SMILES | COC1=CC=C(C2=CC=CC=C21)Cl | [2] |

Safety and Handling Precautions:

This compound is classified as harmful and an irritant.[3][4] It is harmful if swallowed, inhaled, or comes into contact with skin.[3][4][5] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][6]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4][6] Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[3][4][5]

-

Handling: Avoid breathing dust, vapor, or mist.[4] Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[3][6] Wash hands thoroughly after handling.[3][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat and ignition sources.[5]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The C1-chloro substituent makes this compound an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures and other C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7][8] For this compound, this reaction provides a direct route to 1-aryl-4-methoxynaphthalenes, which are prevalent motifs in biologically active molecules and advanced materials.

Causality of Experimental Design: The reaction's success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.

-

Catalyst System: While aryl bromides and iodides are more reactive, the use of specialized ligands allows for the efficient coupling of less reactive aryl chlorides.[9] Ligands with high electron-donating ability and steric bulk, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to facilitate the challenging oxidative addition of the Ar-Cl bond to the Pd(0) center.

-

Base: A base is crucial for activating the organoboron reagent to facilitate transmetalation.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield, and its strength must be sufficient to form the boronate complex without causing unwanted side reactions.

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[8]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines from aryl halides.[11][12] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, providing access to key intermediates for pharmaceuticals.

Causality of Experimental Design:

-

Ligand Choice: The ligand is arguably the most critical component. Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are state-of-the-art for coupling aryl chlorides. They promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[11]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[13] Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base must be compatible with other functional groups in the substrates.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on the specific substrates and available laboratory equipment.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme: (Illustrative scheme)

Objective: To synthesize 1-methoxy-4-phenylnaphthalene.

| Reagents & Materials | Amount | Moles (mmol) | Molar Eq. |

| This compound | 192.6 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 146.3 mg | 1.2 | 1.2 |

| Pd₂(dba)₃ | 9.2 mg | 0.01 | 0.01 |

| SPhos | 16.4 mg | 0.04 | 0.04 |

| K₃PO₄ (Potassium Phosphate) | 424.6 mg | 2.0 | 2.0 |

| Toluene | 4 mL | - | - |

| Water | 1 mL | - | - |

Procedure:

-

Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe. The use of degassed solvents minimizes dissolved oxygen.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Reaction Scheme: (Illustrative scheme)

Objective: To synthesize 4-(4-methoxynaphthalen-1-yl)morpholine.

| Reagents & Materials | Amount | Moles (mmol) | Molar Eq. |

| This compound | 192.6 mg | 1.0 | 1.0 |

| Morpholine | 104.5 mg (0.105 mL) | 1.2 | 1.2 |

| Pd(OAc)₂ | 2.2 mg | 0.01 | 0.01 |

| BrettPhos | 10.7 mg | 0.02 | 0.02 |

| NaOtBu (Sodium tert-butoxide) | 134.5 mg | 1.4 | 1.4 |

| Anhydrous Toluene | 5 mL | - | - |

Procedure:

-

Setup: In a glovebox, add Pd(OAc)₂ (0.01 eq), BrettPhos (0.02 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube with a magnetic stir bar. If a glovebox is unavailable, add the reagents quickly under a positive flow of argon.

-

Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 eq) followed by anhydrous toluene (5 mL) and morpholine (1.2 eq) via syringe.

-

Inert Atmosphere: Seal the tube and ensure the headspace is filled with an inert gas (argon or nitrogen).

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-arylated product.

Workflow Visualization

The following diagram illustrates a typical synthetic sequence starting from this compound.

Caption: A workflow for diversifying this compound.

References

-